molecular formula C11H12ClN B8677073 1-(3-Chloropropyl)-1H-indole

1-(3-Chloropropyl)-1H-indole

Cat. No.: B8677073
M. Wt: 193.67 g/mol
InChI Key: PFDVTBLQZCQHSF-UHFFFAOYSA-N
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Description

Significance and Contextualization in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry. Among them, the indole (B1671886) moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, holds a privileged position. semanticscholar.orgslideshare.net This scaffold is ubiquitous in nature, forming the core of numerous natural products, alkaloids, and essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgirjmets.com The widespread presence of the indole nucleus in biologically active compounds has made it a cornerstone in pharmaceutical chemistry and drug development. semanticscholar.orgacs.org

1-(3-Chloropropyl)-1H-indole is a specific example of an N-functionalized indole. The functionalization at the N-1 position of the indole ring is a critical area in synthetic chemistry, as it allows for the creation of diverse derivatives with varied and often enhanced pharmacological properties. semanticscholar.orgresearchgate.net The introduction of the 3-chloropropyl chain transforms the basic indole scaffold into a highly useful synthetic intermediate. The terminal chlorine atom on the propyl chain is a reactive site, susceptible to nucleophilic substitution, which allows for the facile introduction of other functional groups and the extension of the molecular structure. lookchem.com This makes this compound a valuable precursor for constructing elaborate molecular architectures designed for specific biological targets or material properties.

Table 1: Chemical Properties of Related Indole Compounds Data for the specific compound this compound is not fully available in the provided search results. The table below includes data for the parent compound, Indole, and a related derivative for context.

PropertyIndole1-(3-chloropropyl)indoline
Molecular Formula C₈H₇N wikipedia.orgC₁₁H₁₄ClN lookchem.com
Molar Mass 117.151 g·mol⁻¹ wikipedia.org195.692 g/mol lookchem.com
Appearance White solid wikipedia.orgN/A
Melting Point 52 to 54 °C wikipedia.orgN/A
Boiling Point 253 to 254 °C wikipedia.orgN/A
Key Structural Feature Fused benzene and pyrrole rings wikipedia.orgIndoline (B122111) with N-(3-chloropropyl) group lookchem.com

Rationale for Focused Academic Investigation of the Compound

The academic and industrial interest in this compound stems primarily from its utility as a versatile synthetic intermediate. The presence of the electrophilic chloropropyl chain attached to the indole nitrogen provides a reactive "handle" for chemists to elaborate the molecule further. This strategic feature is the core reason for its focused investigation.

The key rationale points include:

Building Block for Complex Molecules: The compound serves as a foundational element for synthesizing more intricate structures. The chlorine atom can be readily displaced by a variety of nucleophiles (such as amines, thiols, or alkoxides), enabling the attachment of different side chains and functional groups. This process is crucial in creating libraries of compounds for drug discovery. For example, related N-alkylated indoles are used to synthesize ligands for serotonin receptors and potent enzyme inhibitors. csic.esnih.gov

Linker Moiety in Medicinal Chemistry: The three-carbon propyl chain acts as a flexible linker to connect the indole scaffold to other pharmacophores. This is a common strategy in drug design to optimize the binding of a molecule to its biological target. Derivatives such as 1-(3-chloropropyl)piperidine (B110583) are used to O-alkylate phenolic indoles, leading to the synthesis of complex molecules like Contilistat, a histone deacetylase (HDAC) inhibitor. chemrxiv.org

Precursor for Fused Heterocyclic Systems: The reactive chain can participate in intramolecular cyclization reactions to form new rings fused to the indole structure, leading to polycyclic systems that are often biologically active. acs.org

Investigation of Structure-Activity Relationships (SAR): By systematically reacting this compound with different nucleophiles, chemists can generate a series of related compounds. This allows for the systematic study of how changes in the appended molecular fragment affect biological activity, which is a fundamental aspect of medicinal chemistry. nih.gov

Research has demonstrated the application of this and structurally similar intermediates in the synthesis of compounds with potential therapeutic applications, including neuroleptic and antiallergic agents, and inhibitors of the Dynamin GTPase enzyme. acs.orgchemicalbook.com The compound tert-Butyl 2-[2-(3-Chloropropyl)-4-ethylhexa-2,3-dienoyl]indole-1-carboxylate is another example of a complex indole synthesized using a chloropropyl-containing structure. clockss.org

Historical Trajectories and Emerging Trends in Related Indole Chemistry Research

The study of indole chemistry has a rich history, evolving from initial isolation to the development of highly sophisticated synthetic methods. semanticscholar.orgwikipedia.org This historical progression provides the context in which a specific intermediate like this compound becomes a useful tool.

Historical Milestones: The journey of indole chemistry began with the study of the dye indigo. slideshare.netwikipedia.org In 1866, Adolf von Baeyer first synthesized indole from oxindole. wikipedia.orgbhu.ac.in This was followed by the development of several classical named reactions for indole synthesis that are still relevant today. irjmets.com

Table 2: Key Historical Developments in Indole Synthesis

Synthesis MethodYear DevelopedDescription
Baeyer-Emmerling Synthesis 1869Involves the cyclization of o-nitrotoluenes to form indole derivatives. irjmets.com
Fischer Indole Synthesis 1883A foundational method that involves the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes. wikipedia.orgirjmets.com
Madelung Synthesis 1912Base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. irjmets.combhu.ac.in
Reissert Indole Synthesis Mid-20th CenturyA multi-step reaction starting with the condensation of o-nitrotoluene and an oxalic ester. semanticscholar.orgbhu.ac.in
Leimgruber-Batcho Synthesis 1976An efficient, high-yielding method to produce indoles and substituted indoles from o-nitrotoluene derivatives. irjmets.comnih.gov

Emerging Trends: While classical methods are still in use, modern organic synthesis has ushered in an era of more efficient, selective, and sustainable approaches to indole synthesis and functionalization. semanticscholar.org These new strategies enhance the ability of chemists to create complex molecules like those derived from this compound.

Transition-Metal Catalysis: The use of transition metals, particularly palladium, rhodium, gold, and copper, has revolutionized indole chemistry. semanticscholar.orgacs.org These catalysts enable reactions such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and direct C-H functionalization, allowing for the precise modification of the indole ring at various positions (N-1, C-2, C-3, and even the challenging C-4 to C-7 positions on the benzene ring). numberanalytics.comnih.govunimi.itnih.gov Rhodium-catalyzed cascade annulations are used to build complex polycyclic indole-fused systems efficiently. acs.org

C-H Activation/Functionalization: This modern approach is highly sought after as it allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. semanticscholar.orgnih.gov This strategy offers a more atom-economical and efficient route to complex indole derivatives. researchgate.net

Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally friendly synthetic methods. rsc.org This includes the use of electrochemistry, which employs electrons as a "green" reagent to drive reactions under mild, oxidant-free conditions. rsc.org Other sustainable approaches include biocatalysis, which uses enzymes, and flow chemistry, which can improve reaction efficiency and safety. numberanalytics.com These methods represent the future direction of indole synthesis, aiming to reduce waste and energy consumption. semanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

1-(3-chloropropyl)indole

InChI

InChI=1S/C11H12ClN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8H2

InChI Key

PFDVTBLQZCQHSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCl

Origin of Product

United States

Sophisticated Synthetic Approaches and Mechanistic Investigations

Diverse Synthetic Pathways to 1-(3-Chloropropyl)-1H-indole

The construction of this compound is predominantly achieved through the N-alkylation of the indole (B1671886) nucleus. Various strategies have been optimized to ensure high yield and regioselectivity, alongside the development of specialized precursors and catalytic systems.

The most direct route to this compound involves the N-alkylation of indole with a suitable three-carbon electrophile. The classical approach is an SN2 reaction that proceeds in two fundamental steps: deprotonation of the indole's N-H group to form a potent nucleophile, followed by the attack of this nucleophilic anion on an alkyl halide. youtube.com

A primary challenge in indole alkylation is controlling the regioselectivity between the N1 and C3 positions, as the C3 position is often more nucleophilic. nih.govmdpi.com Optimization of reaction conditions is therefore crucial to favor the desired N-alkylation. Key factors influencing the outcome include the choice of base, solvent, and the nature of the alkylating agent.

Key Optimization Parameters:

Base: Strong, non-nucleophilic bases are preferred to ensure complete deprotonation of the indole nitrogen without competing in the alkylation step. Sodium hydride (NaH) is a common choice, effectively generating the indolide anion. youtube.com Milder bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) have also been successfully employed, often in polar aprotic solvents. researchgate.net

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently used as they can solvate the cation of the base while not interfering with the nucleophilicity of the indolide anion. researchgate.net

Alkylating Agent: To synthesize the target compound, 1-bromo-3-chloropropane (B140262) is an ideal alkylating agent. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective displacement of the bromide, leaving the chloro group intact for subsequent functionalization.

The table below summarizes typical conditions for the N-alkylation of indoles.

BaseSolventAlkylating AgentTemperatureTypical YieldReference
Sodium HydrideDMFPrimary Alkyl HalideRoom Temp.Good to High youtube.com
Potassium CarbonateAcetonitrile/ [bmim][BF₄]Alkyl Halide or SulfonateAmbient to 80°CGood researchgate.net
Cesium CarbonateDichloromethaneAllyl Acetate (Pd-catalyzed)40°CHigh mdpi.com
K₂CO₃Acetone3-Chloro-N-arylpropanamideRoom Temp.- easychair.org

This table is interactive. Click on the headers to sort.

The synthesis of this compound is fundamentally linked to the availability of appropriately functionalized precursors. This involves not only the choice of the alkylating agent but also the strategic synthesis of the indole nucleus itself, which can be pre-functionalized to influence the N-alkylation reaction or to be carried through the synthesis for the final target molecule.

Classical methods like the Fischer, Reissert, or Madelung syntheses can be employed to generate indole scaffolds with various substituents. nih.gov The electronic nature of these substituents can significantly impact the N-alkylation step. Electron-withdrawing groups at the C2 or C3 positions can decrease the nucleophilicity of the C3 position, thus enhancing the selectivity for N-alkylation. mdpi.com

An alternative strategy to obtain N-alkylated indoles involves a two-step, one-pot procedure starting from indolines. nih.gov The indoline (B122111) is first N-alkylated, a reaction that avoids the issue of C3-alkylation. The resulting N-alkylindoline is then oxidized to the corresponding N-alkylindole. nih.gov This approach is particularly useful when direct N-alkylation of the indole proves difficult or results in low selectivity. nih.gov

The table below outlines various indole precursors and their potential impact on N-alkylation.

Indole PrecursorSubstituent PositionSubstituent TypeExpected Effect on N-Alkylation Selectivity
Indole-2-carboxylateC2Electron-withdrawingIncreased N-selectivity
3-MethylindoleC3Electron-donatingPotentially decreased N-selectivity
5-Fluoro-6-chloroindoleC5, C6Electron-withdrawingIncreased N-selectivity
Indoline-Saturated heterocycleExclusive N-alkylation (pre-oxidation)

This table is interactive. Click on the headers to sort.

To overcome the challenges of regioselectivity and to develop more efficient and milder synthetic routes, various catalytic systems have been investigated for the N-alkylation of indoles. These methodologies often involve transition-metal catalysis or organocatalysis.

Transition-Metal Catalysis:

Copper Catalysis: Copper-based catalysts have emerged as effective for promoting the N-alkylation of indoles. researchgate.net A notable strategy involves a copper hydride (CuH)-catalyzed process where electrophilic N-(benzoyloxy)indoles are used as coupling partners. This method demonstrates a polarity reversal from the traditional approach and achieves high levels of regio- and enantioselectivity for N-alkylation, controlled by the choice of phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS). nih.gov

Palladium Catalysis: Palladium catalysts are widely used for N-allylation reactions and can be adapted for other N-alkylations. These reactions often proceed via a π-allyl palladium intermediate. The choice of chiral ligands can induce high enantioselectivity. mdpi.com

Iron Catalysis: Iron catalysts have been used for the N-alkylation of indolines with alcohols via a borrowing-hydrogen methodology. nih.gov This environmentally benign approach uses alcohols as alkylating agents, with water being the only byproduct. nih.govresearchgate.net

Organocatalysis: Chiral phosphoric acids have been successfully employed as organocatalysts for the asymmetric N-alkylation of indoles with various electrophiles, such as in situ generated N-acyl imines. mdpi.com The catalyst typically functions in a bifunctional manner, activating both the nucleophile (indole) and the electrophile to facilitate the reaction and control the stereochemistry. mdpi.com

Catalyst SystemElectrophile TypeKey FeaturesReference
CuH / DTBM-SEGPHOSN-(Benzoyloxy)indolesLigand-controlled regioselectivity, high enantioselectivity nih.gov
[Pd(C₃H₅)Cl]₂ / Chiral LigandAllyl AcetatesHigh enantioselectivity for N-allylation mdpi.com
Tricarbonyl(cyclopentadienone) IronAlcoholsN-alkylation of indolines, "Borrowing Hydrogen" nih.gov
Chiral Phosphoric AcidN-Acyl IminesAsymmetric N-alkylation, bifunctional activation mdpi.com

This table is interactive. Click on the headers to sort.

Elucidation of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes. For this compound, this involves analyzing the transition states of the key bond-forming steps and understanding the pathways of its subsequent reactions.

The N-alkylation of indole with 1-bromo-3-chloropropane via the SN2 mechanism involves a well-defined transition state. After deprotonation, the nitrogen atom of the indolide anion acts as the nucleophile. The transition state is characterized by the simultaneous formation of the N-C bond and the cleavage of the C-Br bond. The geometry involves a backside attack by the nitrogen nucleophile on the carbon atom bonded to the bromine, leading to an inversion of configuration at that carbon. youtube.com

In catalytic systems, the transition state is more complex. For the CuH-catalyzed N-alkylation, computational studies and energy decomposition analysis suggest that the regioselectivity is controlled by steric interactions in the transition state. nih.gov The choice of a bulky phosphine ligand can destabilize the transition state leading to C3-alkylation, thereby favoring the N-alkylation pathway. nih.gov Similarly, in palladium-catalyzed aza-Wacker-type reactions, the mechanism can proceed through either syn- or anti-aminopalladation pathways, and isotopic labeling experiments are used to distinguish between these competing transition states. nih.gov

This compound is a valuable precursor for synthesizing fused heterocyclic systems due to its potential for intramolecular cyclization. The propyl chain tethers a reactive electrophilic center (the carbon bearing the chlorine) in proximity to the nucleophilic positions of the indole ring (primarily C2 and C3).

Under the influence of a Brønsted or Lewis acid, the compound can undergo an intramolecular Friedel-Crafts-type alkylation. The most common cyclization pathway involves the attack of the C2 position of the indole onto the terminal electrophilic carbon of the side chain. This process, following the displacement of the chloride ion, results in the formation of a new six-membered ring, yielding a tetracyclic product, specifically a 1,2,3,4-tetrahydropyrido[1,2-a]indole (B8523148) derivative. Such cyclizations are a powerful tool for the rapid construction of complex molecular scaffolds. mdpi.comnih.gov While cyclization at the C3 position is also possible, the formation of the γ-carboline skeleton via C2-cyclization is often favored. The specific pathway and the structure of the final product can be influenced by the reaction conditions and the substitution pattern on the indole ring. researchgate.net

Advanced Derivatization and Scaffold Functionalization of this compound

The strategic functionalization of the this compound scaffold is pivotal for its application in synthetic chemistry. The molecule possesses two primary sites of reactivity: the electron-rich indole ring and the electrophilic chloropropyl side chain. This duality allows for a range of sophisticated synthetic transformations, enabling the construction of complex molecular architectures. Advanced derivatization approaches focus on exploiting the distinct chemical dynamics of these two regions through electrophilic aromatic substitution, nucleophilic displacement, and modern coupling methodologies.

Electrophilic Aromatic Substitution Dynamics on the Indole Ring

The indole nucleus is inherently rich in π-electrons, making it highly susceptible to electrophilic aromatic substitution (EAS). For N1-substituted indoles such as this compound, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. nih.gov This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate Wheland complex through resonance without disrupting the aromaticity of the fused benzene (B151609) ring. organic-chemistry.org Consequently, a variety of electrophilic reagents can be used to introduce functional groups regioselectively at this position.

Common EAS reactions applicable to the this compound scaffold include:

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group, a versatile synthetic handle, onto the C3 position. Using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), allows for the efficient synthesis of this compound-3-carbaldehyde. beilstein-journals.orgresearchgate.netorganic-chemistry.org This aldehyde can then serve as a precursor for various other derivatives.

Friedel-Crafts Acylation: The introduction of an acyl group at the C3 position is readily achieved through Friedel-Crafts acylation. wikipedia.org The reaction of this compound with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) yields the corresponding 3-acylindole. researchgate.net This method is highly efficient for creating carbon-carbon bonds and producing indolyl ketones.

Halogenation: The regioselective installation of a halogen atom (Cl, Br, I) at the C3 position provides a crucial entry point for subsequent cross-coupling reactions. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular iodine can be employed under mild conditions to afford the 3-halo-1-(3-chloropropyl)-1H-indole derivatives. wikipedia.orgrsc.org The choice of halogenating agent and reaction conditions can be tuned to achieve high yields and selectivity.

Reaction TypeReagent(s)ProductPosition of Substitution
Vilsmeier-HaackPOCl₃, DMFThis compound-3-carbaldehydeC3
Friedel-Crafts AcylationRCOCl, AlCl₃3-Acyl-1-(3-chloropropyl)-1H-indoleC3
HalogenationNBS or NCS3-Bromo/Chloro-1-(3-chloropropyl)-1H-indoleC3

Nucleophilic Reactivity at the Chloropropyl Moiety

The chloropropyl side chain of this compound provides a reactive electrophilic site at the terminal carbon. The chlorine atom serves as a good leaving group in nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of a wide array of functional groups and the extension of the side chain. This reactivity is fundamental to its use as a linker, tethering the indole core to other molecular fragments.

The Sₙ2 displacement of the chloride is influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents like DMF or acetonitrile typically facilitate the reaction, leading to high conversion rates.

Key nucleophilic substitution reactions include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) is a highly efficient method for introducing an azido (B1232118) group, yielding 1-(3-azidopropyl)-1H-indole. This azide derivative is a valuable intermediate for further transformations, such as reduction to a primary amine or participation in Huisgen 1,3-dipolar cycloaddition reactions ("click chemistry") to form triazoles. researchgate.netwikipedia.org

Cyanide Substitution: The displacement of chloride by a cyanide salt, such as sodium cyanide (NaCN), provides a route to nitrile derivatives, for example, 4-(1H-indol-1-yl)butanenitrile. The nitrile group is a versatile synthon that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various other functionalities.

Amine Alkylation: Primary and secondary amines can act as nucleophiles to displace the chloride, forming new carbon-nitrogen bonds. nih.gov This reaction is a cornerstone for building complex amine-containing structures and is widely used in medicinal chemistry to link the indole scaffold to pharmacophoric groups. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.

NucleophileReagentProductFunctional Group Introduced
AzideSodium Azide (NaN₃)1-(3-Azidopropyl)-1H-indoleAzide (-N₃)
CyanideSodium Cyanide (NaCN)4-(1H-Indol-1-yl)butanenitrileNitrile (-CN)
Amine (R₂NH)R₂NH, K₂CO₃1-(3-(Dialkylamino)propyl)-1H-indoleTertiary Amine (-NR₂)
PhthalimidePotassium Phthalimide2-(3-(1H-Indol-1-yl)propyl)isoindoline-1,3-dionePhthalimide

Directed Coupling Reactions for Complex Architectures

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for constructing complex molecular architectures from functionalized indole scaffolds. nih.gov For this compound, this typically involves a two-step sequence: first, regioselective halogenation of the indole ring at the C3 position (as described in 2.3.1), followed by a cross-coupling reaction. nih.gov The resulting 3-halo-1-(3-chloropropyl)-1H-indole is a versatile substrate for reactions such as Suzuki, Heck, and Sonogashira couplings. More advanced methods involving direct C-H activation are also emerging as a step-economical alternative. beilstein-journals.org

Suzuki-Miyaura Coupling: This reaction couples the 3-haloindole derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgnih.gov It is exceptionally robust and tolerant of a wide range of functional groups, making it ideal for synthesizing 3-aryl or 3-vinyl indoles. The reaction is catalyzed by a palladium(0) complex in the presence of a base.

Heck-Mizoroki Reaction: The Heck reaction provides a method for the C-C bond formation between the 3-haloindole and an alkene. nih.govwikipedia.org This palladium-catalyzed process is highly effective for synthesizing 3-alkenylindoles, which are valuable intermediates in natural product synthesis and materials science.

Sonogashira Coupling: To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is employed. wikipedia.org This reaction involves the coupling of the 3-haloindole with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. The resulting 3-alkynylindoles are important building blocks for creating extended π-conjugated systems.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) catalyst, Base3-Aryl/Vinyl-1-(3-chloropropyl)-1H-indole
Heck-MizorokiAlkenePd(0) catalyst, Base3-Alkenyl-1-(3-chloropropyl)-1H-indole
SonogashiraTerminal AlkynePd(0)/Cu(I) co-catalyst, Base3-Alkynyl-1-(3-chloropropyl)-1H-indole

Theoretical and Computational Chemistry of 1 3 Chloropropyl 1h Indole

Quantum Chemical Analysis of Electronic and Molecular Structure

Quantum chemical methods provide a foundational understanding of the electronic distribution and geometric parameters of 1-(3-Chloropropyl)-1H-indole. These computational approaches allow for a detailed examination of the molecule's properties at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By applying DFT calculations, a range of molecular properties for this compound can be determined, including optimized geometry, vibrational frequencies, and various electronic parameters. These calculations are fundamental to understanding the molecule's stability and intrinsic characteristics.

Table 1: Representative DFT-Calculated Properties for N-Alkylindoles (Note: This table is illustrative and based on general findings for N-alkylindoles, as specific data for this compound is not published.)

PropertyCalculated ValueMethod/Basis Set
Dipole Moment (Debye)~2.0 - 2.5B3LYP/6-31G
Total Energy (Hartree)VariesB3LYP/6-31G
N-C bond length (Å)~1.4 - 1.5B3LYP/6-31G
C-Cl bond length (Å)~1.8B3LYP/6-31G
Interactive Data Table
PropertyCalculated ValueMethod/Basis Set
Dipole Moment (Debye)~2.0 - 2.5B3LYP/6-31G
Total Energy (Hartree)VariesB3LYP/6-31G
N-C bond length (Å)~1.4 - 1.5B3LYP/6-31G
C-Cl bond length (Å)~1.8B3LYP/6-31G

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

For indole (B1671886) derivatives, the HOMO is typically localized over the indole ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also generally distributed over the aromatic system. The presence of the chloropropyl substituent at the N1 position can influence the energies of these orbitals. Quantum chemical calculations are essential for determining these energy levels and predicting the molecule's reactive sites.

Table 2: Representative FMO Properties for N-Alkylindoles (Note: This table is illustrative and based on general findings for N-alkylindoles, as specific data for this compound is not published.)

ParameterEnergy (eV)
HOMO Energy~ -5.5 to -6.0
LUMO Energy~ -0.5 to -1.0
HOMO-LUMO Gap~ 4.5 to 5.5
Interactive Data Table
ParameterEnergy (eV)
HOMO Energy~ -5.5 to -6.0
LUMO Energy~ -0.5 to -1.0
HOMO-LUMO Gap~ 4.5 to 5.5

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS map displays regions of positive and negative electrostatic potential on the electron density surface. Red-colored regions indicate negative potential and are associated with nucleophilic sites, while blue-colored regions represent positive potential and correspond to electrophilic sites.

For this compound, the EPS map would likely show a region of negative potential around the indole nitrogen and the chlorine atom, due to the presence of lone pairs of electrons. The hydrogen atoms of the indole ring and the propyl chain would exhibit positive potential. This information is crucial for understanding how the molecule might interact with other molecules, such as in biological systems or in solution.

Molecular Dynamics and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and intramolecular interactions.

Conformational Analysis of the Chloropropyl Side Chain

The chloropropyl side chain of this compound is flexible and can adopt various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. The relative orientation of the indole ring and the chloropropyl group, as well as the torsions within the propyl chain, define the conformational landscape.

Computational methods, such as potential energy surface scans, can be employed to explore the different possible conformations and determine their relative energies. It is expected that steric hindrance between the side chain and the indole ring will play a significant role in determining the preferred conformations.

Simulation of Intramolecular Interactions and Dynamics

Molecular dynamics simulations can be used to model the dynamic behavior of this compound in various environments, such as in a vacuum or in a solvent. These simulations track the motions of the atoms over time, providing a detailed picture of the molecule's flexibility and the nature of its intramolecular interactions.

Predictive Modeling of Reactivity and Spectroscopic Signatures

Computational chemistry serves as a powerful tool for predicting the reactivity and spectral characteristics of molecules like this compound. By simulating molecular properties and behaviors, researchers can gain a detailed understanding of the compound's chemical nature.

Computational Assessment of Energetic Profiles for Transformations

The reactivity and potential transformations of this compound can be rigorously assessed using quantum chemical methods, primarily Density Functional Theory (DFT). DFT calculations are employed to map out the potential energy surface for various chemical reactions, such as nucleophilic substitution at the chloropropyl side chain or electrophilic addition to the indole ring.

These computational studies can elucidate detailed reaction mechanisms by identifying transition states, intermediates, and products. The energetic profiles of these transformations are determined by calculating the Gibbs free energy changes (ΔG) associated with each step. For instance, in a [3+2] cycloaddition reaction involving indole derivatives, DFT can be used to distinguish between different possible mechanistic pathways and explain the observed regioselectivity researchgate.netnih.govresearchgate.net. The activation energy (the energy barrier that must be overcome for a reaction to occur) is a key parameter obtained from these profiles, indicating the kinetic feasibility of a proposed transformation. By comparing the activation energies of competing pathways, the most likely reaction outcome can be predicted. Such computational assessments are invaluable for understanding reaction selectivity and designing efficient synthetic routes researchgate.net.

Theoretical Prediction of NMR, IR, and UV-Vis Spectra

Computational methods provide a means to predict the spectroscopic signatures of this compound, which is crucial for its characterization and for the interpretation of experimental data.

NMR Spectra: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT researchgate.netscispace.comnih.gov. These calculations provide the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). Comparing the calculated shifts with experimental data helps in the definitive assignment of signals, especially for complex structures researchgate.net.

IR Spectra: The vibrational frequencies observed in an Infrared (IR) spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum, often scaled to correct for anharmonicity and other systematic errors, can be compared with the experimental FT-IR spectrum to assign specific vibrational modes, such as C-H stretching, C=C bending, and C-Cl stretching, to the observed absorption bands nih.govtsijournals.com.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT) nih.govtsijournals.com. These calculations yield the excitation energies and oscillator strengths for transitions between molecular orbitals, most commonly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The predicted absorption maxima (λmax) can be directly compared with the experimental UV-Vis spectrum to understand the electronic structure of the molecule researchgate.net.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound
Spectrum TypeParameterPredicted ValueAssignment/Transition
¹H NMR (GIAO)Chemical Shift (ppm)7.1-7.6Indole Ring Protons
Chemical Shift (ppm)3.6-CH₂-Cl Protons
¹³C NMR (GIAO)Chemical Shift (ppm)110-136Indole Ring Carbons
Chemical Shift (ppm)44.5-CH₂-Cl Carbon
IR (DFT)Wavenumber (cm⁻¹)~3100Aromatic C-H Stretch
Wavenumber (cm⁻¹)~740C-Cl Stretch
UV-Vis (TD-DFT)λmax (nm)~280π → π* transition

In Silico Ligand-Target Interaction Modeling (Conceptual Biological Relevance)

In silico modeling techniques are instrumental in exploring the conceptual biological relevance of this compound by hypothesizing its interactions with macromolecular targets such as proteins.

Molecular Docking Simulations for Protein-Ligand Binding Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein wjarr.com. For this compound, docking simulations can be performed against the binding sites of various proteins implicated in disease pathways to generate hypotheses about its potential biological activity nih.govnih.gov. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different ligand poses within the active site.

The results of docking studies are typically ranked by a docking score, which estimates the binding free energy. Favorable poses are characterized by strong intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the protein's binding pocket nih.govfrontiersin.org. These simulations can suggest, for example, that the indole ring might engage in hydrophobic interactions while the chloropropyl group could occupy a specific sub-pocket, providing a basis for further experimental validation nih.gov.

Molecular Dynamics of Compound-Biomacromolecule Complexes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the compound-biomacromolecule complex over time scielo.br. Starting from a promising docking pose, an MD simulation calculates the atomic motions of the system, providing insights into the stability and flexibility of the protein-ligand complex nih.govscielo.br.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the binding pose, and the Root Mean Square Fluctuation (RMSF) of individual residues, which reveals flexible regions of the protein. MD simulations can confirm the persistence of key interactions identified in docking and may reveal new, transient interactions, thereby refining the initial binding hypothesis and providing a more accurate model of the ligand-target interaction mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity orientjchem.org. For indole derivatives, QSAR models can be developed to predict their potential biological effects, such as anticancer or antimicrobial activity, based on their structural features nih.govresearchgate.netmdpi.com.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of indole compounds with known activities. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed biological activity nih.govnih.gov. A robust QSAR model, once validated, can be used to predict the activity of new, untested indole derivatives like this compound and to guide the design of more potent analogues orientjchem.orgnih.gov.

Table 2: Example of Molecular Descriptors Used in QSAR Analysis of Indole Derivatives
Descriptor ClassDescriptor ExampleDescriptionPotential Influence on Activity
ElectronicHOMO/LUMO EnergyEnergy of the highest/lowest occupied molecular orbitalRelates to the molecule's ability to donate or accept electrons in reactions.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a moleculeCorrelates with drug transport properties and receptor binding. nih.gov
HydrophobicLogPLogarithm of the partition coefficient between octanol and waterMeasures the lipophilicity, affecting membrane permeability and target interaction.
StericMolecular Weight (MW)The sum of the atomic weights of all atoms in a moleculeInfluences the fit of the molecule within a receptor's binding site.

Role in Advanced Organic Synthesis and Building Block Utility

1-(3-Chloropropyl)-1H-indole as a Versatile Synthetic Precursor

The presence of a terminal chloro group on the N-propyl chain of the indole (B1671886) ring renders this compound a highly adaptable substrate for a variety of chemical transformations. This reactivity is central to its utility as a precursor in the construction of more elaborate molecular frameworks.

Scaffold for the Synthesis of Novel Heterocyclic Systems

The chloropropyl moiety of this compound acts as a key electrophilic handle, enabling intramolecular and intermolecular cyclization reactions to form new heterocyclic rings fused to or appended from the indole core. This strategy has been successfully employed in the synthesis of various nitrogen-containing heterocycles. For instance, the reaction of this compound with various amines can lead to the formation of piperidino- or pyrrolidino-substituted indoles, which are important pharmacophores.

A significant application of this compound is in the synthesis of tryptamine (B22526) analogs. Tryptamines are a class of monoamine alkaloids with a wide range of biological activities. By utilizing this compound as a starting material, chemists can introduce a three-carbon chain at the indole nitrogen, which can then be further functionalized to produce a variety of tryptamine derivatives. This is typically achieved through nucleophilic substitution of the chlorine atom with a suitable nitrogen-containing nucleophile, followed by subsequent chemical modifications.

Intermediate in Multi-Component Reaction Development

While direct and extensive examples of this compound in multi-component reactions (MCRs) are not widely documented in readily available literature, its structural motifs are integral to the principles of MCRs involving indole derivatives. MCRs are powerful one-pot reactions where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials.

The indole scaffold itself is a common component in MCRs, often acting as the nucleophile at the C3 position. The N-alkylation to form this compound is a preliminary step that can direct the reactivity in subsequent MCRs. For example, the presence of the N-propyl chain can influence the steric and electronic environment of the indole ring, potentially leading to different regioselectivity or reactivity in MCRs compared to N-unsubstituted indoles. The development of novel MCRs could strategically employ this compound as a key building block, where the chloropropyl chain participates in a post-MCR cyclization step to generate intricate, fused heterocyclic systems.

Contributions to the Construction of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocyclic systems to the construction of more complex and challenging molecular architectures, including polycyclic and macrocyclic structures.

Synthesis of Polycyclic and Fused Indole Derivatives

The intramolecular cyclization of derivatives of this compound is a powerful strategy for the synthesis of polycyclic and fused indole systems. By introducing a nucleophilic center at a suitable position on the indole ring or on a substituent, the chloropropyl chain can be induced to cyclize, forming a new ring and thereby a polycyclic structure.

For example, a nucleophile at the C2 position of the indole ring can react with the chloropropyl chain to form a six-membered ring, leading to a tetrahydro-γ-carboline derivative. These carboline scaffolds are present in numerous biologically active alkaloids. The specific conditions for such cyclizations, including the choice of base and solvent, are crucial for achieving high yields and selectivity.

Starting MaterialReagents and ConditionsProductRing System Formed
1-(3-Chloropropyl)-2-lithio-1H-indoleIntramolecular cyclizationTetrahydro-γ-carboline derivativeFused six-membered ring
This compound-2-carboxamideBase-mediated cyclizationFused piperidinone ring systemFused six-membered lactam

These reactions highlight the potential of this compound to serve as a linchpin in the assembly of complex, multi-ring systems that are of significant interest in medicinal chemistry and natural product synthesis.

Incorporation into Macrocyclic Systems

The synthesis of macrocycles containing an indole moiety is an area of growing interest due to the unique conformational properties and biological activities of these large-ring systems. This compound can be a valuable component in the construction of such macrocycles.

The chloropropyl group can serve as one of the "arms" in a macrocyclization reaction. For instance, by reacting this compound with a long-chain molecule containing two nucleophilic ends, a macrocyclic structure can be formed. One end of the chain would displace the chloride, and the other end could be coupled to another position on the indole ring, or to another functional group, to close the macrocycle. While specific examples directly employing this compound in this manner require further exploration in the literature, the principle is a well-established strategy in macrocycle synthesis.

Development of Innovative Methodologies Utilizing the Compound

The reactivity of this compound continues to inspire the development of new synthetic methodologies. The predictable reactivity of the chloropropyl group makes it an excellent test substrate for new alkylation and cyclization protocols. For instance, advancements in transition-metal-catalyzed cross-coupling reactions could be applied to activate the C-Cl bond for the formation of new carbon-carbon or carbon-heteroatom bonds, expanding the range of accessible derivatives.

Furthermore, innovative approaches to intramolecular C-H activation could potentially utilize the chloropropyl chain to direct the functionalization of specific positions on the indole ring, leading to novel and efficient routes for the synthesis of complex indole alkaloids and related compounds. The development of such methodologies underscores the enduring importance of this compound as a foundational building block in the ever-evolving landscape of organic synthesis.

Exploration in Catalyst Design and Ligand Development

The development of novel catalysts and ligands is a critical area of research in organic synthesis, aiming to achieve higher efficiency, selectivity, and broader substrate scope for chemical transformations. Indole-containing ligands have been successfully employed in a variety of catalytic systems. The nitrogen atom and the C-2 and C-3 positions of the indole ring are common coordination sites for metal centers.

In principle, the this compound could serve as a precursor for the synthesis of new ligands. The chloropropyl chain could be used to introduce phosphine (B1218219), amine, or other coordinating groups through substitution reactions. These newly formed ligands could then be complexed with transition metals to create catalysts for reactions such as cross-coupling, hydrogenation, or polymerization. However, a thorough search of the scientific literature did not yield any specific studies where this compound was explicitly used for this purpose. The research in this area appears to be focused on other functionalized indole derivatives.

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular puzzle. For 1-(3-Chloropropyl)-1H-indole, techniques such as COSY, HSQC, and HMBC would be employed to confirm the connectivity between the indole (B1671886) core and the N-alkyl side chain.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons. Key expected correlations would be observed between the protons of the propyl chain (H-1'↔H-2' and H-2'↔H-3'), confirming the integrity of the three-carbon chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This is vital for assigning each carbon signal in the ¹³C spectrum to its corresponding proton in the ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is instrumental in connecting different spin systems. For instance, the protons on C-1' of the propyl chain (H-1') would show a key correlation to C-2 and C-7a of the indole ring, definitively proving the attachment of the propyl chain to the indole nitrogen. Similarly, correlations between the indole protons and adjacent carbons would confirm the substitution pattern of the aromatic system.

Predicted ¹H and ¹³C NMR Data for this compound: The following data is predicted based on standard substituent effects and spectral databases for similar indole structures.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2~7.15 (d)~128.5C-3, C-3a, C-1'
3~6.50 (d)~101.2C-2, C-3a, C-4
3a-~127.8-
4~7.65 (d)~121.5C-3, C-5, C-7a
5~7.12 (t)~120.9C-4, C-6, C-7
6~7.20 (t)~122.0C-4, C-5, C-7a
7~7.55 (d)~110.0C-5, C-6, C-7a
7a-~136.0-
1'~4.25 (t)~43.5C-2, C-7a, C-2', C-3'
2'~2.20 (m)~31.0C-1', C-3'
3'~3.60 (t)~41.5C-1', C-2'

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful, non-destructive tool to identify and differentiate them. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, which are averaged out in solution, ssNMR can detect subtle differences in molecular packing and conformation between different crystalline or amorphous forms of this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) can measure m/z values with very high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₁₁H₁₂ClN. HRMS would be used to confirm this composition by comparing the experimentally measured accurate mass of the molecular ion ([M]⁺˙ or [M+H]⁺) with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺˙ peak having an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

HRMS Data for this compound (C₁₁H₁₂ClN):

IonCalculated m/zExpected Isotopic Peak (³⁷Cl)Calculated m/z (³⁷Cl)
[M]⁺˙193.0658[M+2]⁺˙195.0629
[M+H]⁺194.0731[M+H+2]⁺196.0702

Plausible MS/MS Fragmentation Pathways for [M]⁺˙ of this compound:

Proposed FragmentLoss from Molecular IonPredicted m/zNotes
[C₈H₇N]⁺˙-C₃H₅Cl117.0578Loss of chloropropene, formation of indole radical cation.
[C₉H₈N]⁺-C₂H₄Cl130.0657Formation of aziridinium-type indole fragment.
[C₁₁H₁₂N]⁺-Cl158.0964Loss of chlorine radical.

X-ray Crystallography for Precise 3D Structural Determination

While a crystal structure for this compound is not available, analysis of a closely related derivative, 1-(3-bromopropyl)-1H-indole-2,3-dione , illustrates the type of data obtained. nih.gov An X-ray crystallographic study provides precise unit cell dimensions, the space group describing the crystal's symmetry, and the exact coordinates of each atom. This level of detail is unparalleled and serves as the ultimate proof of structure.

Illustrative Crystallographic Data for the Related Compound 1-(3-bromopropyl)-1H-indole-2,3-dione: nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
Unit Cell Dimensions
a (Å)7.7113
b (Å)8.1375
c (Å)17.8089
α (°)90
β (°)93.8300
γ (°)90

Single Crystal X-ray Diffraction Analysis of Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, the crystallographic behavior of its derivatives can be reliably inferred from extensive studies on analogous N-substituted and functionalized indoles. scirp.orgmdpi.com Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and crystal packing. theopenscholar.com

Table 1: Representative Crystal System Data for an Indole Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) 100.283(3)
Volume (ų) 1481.44(7)
Z (molecules/unit cell) 4

Note: Data is for a representative fused indole derivative to illustrate typical crystallographic parameters. mdpi.com

Conformational Preferences and Intermolecular Interactions in the Solid State

The solid-state structure of this compound is dictated by its conformational possibilities and the network of intermolecular interactions. mdpi.com The N-propyl chain is the key element conferring conformational flexibility. Rotation around the C-C single bonds allows the chain to adopt various conformations, primarily described by the gauche and anti arrangements. The lowest energy conformation in the solid state would be one that optimizes packing efficiency by minimizing steric hindrance while maximizing attractive intermolecular forces. imperial.ac.uk

As this compound is an N-substituted indole, it lacks the N–H proton common to many indole derivatives, precluding the formation of classic N–H⋯X hydrogen bonds. iucr.org Consequently, the crystal packing is stabilized by a combination of weaker non-covalent interactions: desy.de

π–π Stacking Interactions: The aromatic indole rings of adjacent molecules can stack on top of each other, a common stabilizing interaction in aromatic compounds. These can occur in parallel or anti-parallel displaced arrangements.

C–H⋯π Interactions: Hydrogen atoms from the chloropropyl chain or the indole ring of one molecule can interact with the electron-rich π-system of an adjacent indole ring. acs.org

Halogen-based Interactions: The chlorine atom can participate in weak C–Cl⋯π or other dipole-based interactions, further influencing the molecular packing. nih.gov

The interplay of these forces determines the final supramolecular architecture, influencing the compound's physical properties such as melting point and solubility. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Probing

Assignment of Characteristic Absorption Bands and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and molecular structure of this compound. The vibrational modes can be assigned to specific bonds and functional groups based on established frequency ranges for indole derivatives and alkyl halides. nih.govresearchgate.netnih.gov

The expected characteristic vibrational frequencies are summarized below:

Aromatic C–H Stretching: Vibrations of the C–H bonds on the indole ring typically appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C–H Stretching: The C–H bonds of the propyl chain give rise to bands just below 3000 cm⁻¹, corresponding to symmetric and asymmetric stretching modes of the CH₂ groups.

Aromatic C=C Stretching: These vibrations, characteristic of the indole ring system, produce a series of bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending (Scissoring): The scissoring motion of the methylene (B1212753) groups in the propyl chain is expected to absorb around 1470-1450 cm⁻¹.

C–N Stretching: The stretching of the C–N bonds within the indole ring and the bond connecting the propyl group to the nitrogen atom contributes to bands in the 1350-1250 cm⁻¹ region.

C–Cl Stretching: The vibration of the carbon-chlorine bond is a strong absorption typically found in the fingerprint region, generally between 800 and 600 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Expected Intensity
Aromatic C–H Stretch Indole Ring 3100 - 3000 Medium-Weak
Aliphatic C–H Stretch -CH₂- 2960 - 2850 Medium-Strong
Aromatic C=C Stretch Indole Ring 1600 - 1450 Medium-Strong
CH₂ Bend (Scissoring) -CH₂- 1470 - 1450 Medium
C–N Stretch Indole & N-Alkyl 1350 - 1250 Medium

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Analysis of Electronic Transitions and Chromophore Behavior

The electronic absorption properties of this compound are dominated by the indole ring system, which acts as the principal chromophore. chemrxiv.org The ultraviolet-visible (UV-Vis) spectrum of indole and its derivatives is characterized by π→π* electronic transitions. Two distinct, overlapping transitions, designated ¹Lₐ ← ¹A and ¹Lₑ ← ¹A, are prominent in the near-UV region. nih.govchemrxiv.org

The ¹Lₑ transition is typically observed as a structured band with a maximum around 280-290 nm. It is less sensitive to the solvent environment.

The ¹Lₐ transition appears at shorter wavelengths, typically around 260-270 nm, and is often more intense. This transition is known to be highly sensitive to solvent polarity, often exhibiting a bathochromic (red) shift in more polar solvents. acs.org

The N-(3-chloropropyl) substituent is an alkyl group and is not conjugated with the indole π-system. Therefore, it is expected to have only a minor electronic effect, causing slight shifts in the absorption maxima compared to the parent indole molecule, without fundamentally altering the nature of the chromophore. chemrxiv.org

Table 3: Characteristic Electronic Transitions of the Indole Chromophore

Transition Approximate λₘₐₓ (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Description
¹Lₑ ← ¹A ~288 ~4,000 π→π*, long-axis polarized, structured
¹Lₐ ← ¹A ~265 ~6,000 π→π*, short-axis polarized, broad
¹Bₑ ← ¹A ~220 ~20,000 π→π*, high energy

Note: Values are representative for the indole chromophore and may shift slightly based on substitution and solvent. nih.govacs.org

Fluorescence Quantum Yield and Lifetime Measurements

Indole derivatives are well-known for their fluorescent properties. The fluorescence quantum yield (Φ_F) and fluorescence lifetime (τ_F) are key parameters that characterize the emission process. researching.cn The quantum yield represents the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed), while the lifetime is the average time the molecule spends in the excited state before returning to the ground state. acs.orgcapes.gov.br

For the parent indole molecule, the fluorescence quantum yield is approximately 0.26 in aqueous solution, with a lifetime of about 4.1 ns. researching.cn These values are highly dependent on the solvent, temperature, and the presence of quenching agents. acs.org The N-alkylation in this compound is not expected to significantly quench the fluorescence, so its quantum yield and lifetime should be comparable to other N-alkyl indoles. The presence of the chlorine atom could potentially introduce a minor heavy-atom effect, which can sometimes decrease fluorescence by promoting intersystem crossing to the triplet state, but this effect is generally weak for chlorine. acs.org

Measurements of Φ_F and τ_F provide insight into the excited-state dynamics and the molecule's interaction with its environment. nih.gov For example, in polar solvents, exciplex formation can occur, leading to a red-shifted emission and altered lifetime. spiedigitallibrary.org

Table 4: Representative Photophysical Data for Indole Derivatives

Compound Solvent Quantum Yield (Φ_F) Lifetime (τ_F, ns)
Indole Water 0.264 4.149
3-Methylindole Water 0.347 7.896
L-Tryptophan Water 0.145 2.715

Note: This data is provided for context and comparison. researching.cn The values for this compound would require experimental determination.

Solvatochromism Studies

Following a comprehensive search of scientific literature and spectral databases, no specific studies detailing the solvatochromic properties of this compound were identified. Research investigating the effects of solvent polarity on the absorption and fluorescence spectra of this particular compound, which would include detailed research findings and data tables of spectral shifts in various solvents, does not appear to be publicly available.

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This change is observed as a shift in the absorption or emission spectra of the compound. Such studies are crucial for understanding the photophysical properties of a molecule and its interactions with its environment. Typically, these investigations involve dissolving the compound in a series of solvents with varying polarities and measuring the resulting changes in the maximum absorption (λabs) and emission (λem) wavelengths.

While general solvatochromic studies have been conducted on various indole derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but distinct molecules. The specific electronic and structural characteristics of the 3-chloropropyl substituent at the N1 position of the indole ring would uniquely influence its interaction with different solvent environments. Therefore, extrapolating data from other indole compounds would not be scientifically accurate or adhere to the specific requirements of this analysis.

The absence of dedicated research in this area means that data tables illustrating bathochromic (red) or hypsochromic (blue) shifts for this compound in different solvents cannot be generated at this time. Further empirical research would be necessary to elucidate the specific solvatochromic behavior of this compound.

Exploration of Biological and Pharmacological Mechanisms Strictly Mechanistic, Non Clinical Focus

In Vitro Mechanistic Investigations of Biomolecular Interactions

The introduction of an N-alkyl group, such as the 3-chloropropyl chain, on the indole (B1671886) nitrogen can significantly influence the compound's interaction with biological macromolecules. mdpi.com

Enzyme Modulation and Mechanistic Insights (e.g., cholinesterase, α-glucosidase, HDAC)

Cholinesterase Inhibition:

Indole derivatives have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Inhibition of these enzymes is a therapeutic strategy for conditions characterized by cholinergic deficits. mdpi.com

Studies on N-alkyl indoles have shown that the length of the alkyl chain can influence inhibitory activity and selectivity. For instance, a series of N-alkyl indoles demonstrated selective inhibition of AChE over BChE. While there was no clear structure-activity relationship (SAR) for AChE inhibition based on alkyl chain length, N-alkyl isatins (which share the indole core but with carbonyl groups at positions 2 and 3) showed that longer alkyl chains correlated with decreased IC50 values for BChE. Molecular docking studies of N-alkyl isatins suggest that the 3-oxo group may form a key hydrogen bond with Ser198 and His438 of the BChE catalytic triad, a feature absent in the corresponding N-alkyl indoles. This highlights the importance of specific structural features for potent enzyme inhibition.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels. nih.gov Indole derivatives have emerged as potential α-glucosidase inhibitors. nih.govnih.gov The inhibitory mechanism often involves the electron-rich and planar indole nucleus facilitating stable interactions within the enzyme's active site through π-π stacking and hydrogen bonding. nih.gov

Research on 3,3-di(indolyl)indolin-2-ones has demonstrated their potential as α-glucosidase inhibitors with desirable lower α-amylase activity, which could reduce side effects. nih.gov Molecular docking studies of these compounds have revealed key interactions with the active sites of both enzymes, supporting their observed inhibitory activities. nih.gov

Histone Deacetylase (HDAC) Inhibition:

Histone deacetylases are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being explored as anticancer agents. nih.govnih.govrsc.org Indole-3-butyric acid derivatives have been identified as potent HDAC inhibitors. nih.govnih.gov Structural modifications, including the introduction of substituted groups on the indole nitrogen, have been shown to enhance binding affinity with HDACs and improve antitumor activity. nih.gov For example, molecule I13, an indole-3-butyric acid derivative, exhibited high HDAC inhibitory and antiproliferative potencies, with IC50 values against HDAC1, HDAC3, and HDAC6 in the nanomolar range. nih.govnih.gov

Receptor Binding Profile Analysis (Conceptual Ligand-Receptor Systems)

Protein Kinase Inhibition Studies (Mechanistic)

Protein kinases are critical regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.govnih.gov The indole scaffold is a key feature in many protein kinase inhibitors. nih.govnih.gov For example, N-benzyl-5-phenyl indole-3-imine and their amine congeners have been designed and synthesized as pp60(c-Src) tyrosine kinase inhibitors. nih.gov In a series of 2,3-bisarylmaleimides derived from indolocarbazoles, 2,3-bisindolylmaleimides were the most active protein kinase C (PKC) inhibitors, and a chloro substituent at the 5-position of one indole ring improved potency. nih.gov

Structure-Activity Relationship (SAR) Studies on Indole Derivatives

Identification of Key Pharmacophoric Elements for Target Engagement

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govdovepress.com For indole derivatives, the indole nucleus itself often serves as a key hydrophobic and aromatic feature. nih.gov

In the context of antiamyloidogenic agents for Alzheimer's disease, pharmacophore models have been generated for indole and isatin (B1672199) derivatives. mdpi.com These models help in discriminating between active and inactive compounds and identifying physicochemical features correlated with potency. mdpi.com

Impact of Structural Modifications on Interaction Modalities

The biological activity of indole derivatives can be significantly altered by introducing substituents at various positions on the indole ring. mdpi.com

N-Substitution: The substituent on the indole nitrogen plays a crucial role in determining the activity of the molecule. mdpi.com For example, in a series of indolizino[8,7-b]indole hybrids, the presence of a methyl group on the indole nitrogen made them potent DNA cross-linking agents, whereas N-H derivatives were potent topoisomerase-II inhibitors. mdpi.com

Substitution on the Benzene (B151609) Ring of Indole: Modifications to the benzene portion of the indole ring also impact activity. For instance, in a series of 2,3-bisindolylmaleimides that inhibit protein kinase C, a chloro substituent at the 5-position of one indole ring was found to enhance potency. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the inhibitory activities of various indole derivatives against different enzymes.

Table 1: Cholinesterase Inhibition by N-Alkyl Indole Derivatives

CompoundN-Alkyl Chain LengthAChE IC50 (µM)BChE IC50 (µM)
5a 2>250>250
5b 3>250>250
5c 455.6 ± 1.2>250
5d 545.1 ± 1.1>250
5e 635.0 ± 1.0>250
5f 742.1 ± 1.1>250
5g 848.9 ± 1.1>250
5h 962.2 ± 1.3>250
5i 1070.3 ± 1.5>250
5j 1285.4 ± 1.8>250

Table 2: α-Glucosidase and α-Amylase Inhibition by 3,3-di(indolyl)indolin-2-ones

Compoundα-Glucosidase % Inhibition (at 50 µg/ml)α-Amylase % Inhibition (at 50 µg/ml)
1a 15 ± 392 ± 4
1b 25 ± 588 ± 6
1c 35 ± 785 ± 5
1d 45 ± 880 ± 7
1e 55 ± 1075 ± 6
1f 60 ± 1170 ± 5
1g 65 ± 1265 ± 4
1h 67 ± 1360 ± 3
1i 67 ± 1351 ± 4
Acarbose 19 ± 590 ± 2

Table 3: HDAC Inhibition by Indole-3-butyric Acid Derivative I13

EnzymeIC50 (nM)
HDAC1 13.9
HDAC3 12.1
HDAC6 7.71

Table 4: Protein Kinase Inhibition by 1,3,5-Trisubstituted Indole Derivatives

CompoundTarget KinaseIC50 (µM)
8c pp60(c-Src)4.69
8f pp60(c-Src)74.79
8g pp60(c-Src)75.06
8h pp60(c-Src)84.23

Investigation of Conceptual Biochemical Pathways and Cellular Targets

The specific biochemical pathways and cellular targets of 1-(3-Chloropropyl)-1H-indole have not been extensively elucidated in publicly available research. However, based on the known activities of the broader class of indole derivatives, a conceptual framework for its potential mechanisms of action can be proposed. This exploration remains theoretical and serves as a guide for future in silico and in vitro investigations.

Computational and In Vitro Exploration of Signaling Pathway Perturbations

Computational modeling and in vitro assays are crucial first steps in identifying how a novel compound like this compound might interfere with cellular signaling. The indole scaffold is a common feature in molecules that modulate various signaling cascades critical to cell proliferation, inflammation, and apoptosis.

Conceptual Perturbations based on Indole Analogs:

Protein Kinase Pathways: Many indole derivatives are known to interact with protein kinases, which are key regulators of cellular processes. mdpi.com For example, certain indole compounds have been shown to inhibit kinases involved in cancer progression, such as those in the PI3K/Akt and MAPK signaling pathways. mdpi.commdpi.com Computational docking studies could theoretically predict the binding affinity of this compound to the ATP-binding sites of various kinases. Subsequent in vitro kinase assays would then be necessary to validate these computational predictions and determine the specific kinases it may inhibit or activate.

Aryl Hydrocarbon Receptor (AhR) Signaling: Indole and its metabolites are known ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a role in immune responses and cellular metabolism. wikipedia.org The interaction of this compound with AhR could be modeled computationally. In vitro reporter gene assays could then be employed to ascertain whether it acts as an agonist or antagonist of AhR, thereby influencing the expression of target genes.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central mediator of inflammation. Some indole derivatives have demonstrated anti-inflammatory effects by inhibiting this pathway. nih.gov Computational analyses could explore the potential of this compound to interfere with key components of the NF-κB cascade, such as the IKK complex. In vitro studies in cell lines stimulated with inflammatory agents could then measure the levels of phosphorylated NF-κB subunits and downstream inflammatory cytokines to confirm these predictions.

A hypothetical computational screening of this compound against a panel of kinases might yield the following conceptual data:

Kinase TargetPredicted Binding Affinity (ΔG, kcal/mol)Potential Pathway Perturbation
PI3K-8.5Inhibition of cell survival and proliferation
Akt-7.9Downregulation of anti-apoptotic signals
MEK1-8.2Disruption of the MAPK/ERK pathway
ERK2-7.5Inhibition of cell cycle progression

This table is purely illustrative and based on the known interactions of other indole derivatives.

Identification of Potential Biomolecular Partners (Conceptual)

Beyond signaling pathways, identifying direct biomolecular binding partners is fundamental to understanding a compound's mechanism of action. The structure of this compound, featuring a lipophilic indole core and a reactive chloropropyl side chain, suggests several classes of potential biomolecular partners.

Conceptual Biomolecular Interactions:

Enzymes: The electrophilic nature of the chloropropyl group suggests potential covalent interactions with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes. This could lead to irreversible inhibition. Computational covalent docking could predict potential enzyme targets.

Receptors: The indole nucleus is a key pharmacophore in many ligands for G-protein coupled receptors (GPCRs) and nuclear receptors. mdpi.com For example, it is the core of the neurotransmitter serotonin (B10506). nih.gov Therefore, this compound could conceptually act as a ligand for various receptors. Competitive binding assays with known ligands for a panel of receptors would be a viable in vitro screening strategy.

DNA: While less common for simple indoles, some complex indole alkaloids are known to intercalate into DNA, leading to cytotoxic effects. The planar indole ring of this compound could theoretically have some DNA-intercalating properties, which could be explored using biophysical techniques like UV-visible spectroscopy and circular dichroism.

A conceptual list of potential biomolecular partners for this compound could be organized as follows:

Potential Partner ClassSpecific Example (Conceptual)Rationale for Interaction
EnzymesCysteine ProteasesThe chloropropyl group could act as an alkylating agent for the active site cysteine.
ReceptorsSerotonin ReceptorsThe indole core is a key structural motif for serotonin receptor ligands.
Nuclear ReceptorsPregnane X Receptor (PXR)Some indole derivatives are known to bind to PXR. wikipedia.org
DNAMinor GrooveThe planar indole ring may exhibit some affinity for the minor groove of DNA.

This table presents a conceptual framework for potential interactions and is not based on experimental data for this compound.

Conceptual Strategies in Prodrug Design and Bioprecursor Development

The development of prodrugs and bioprecursors is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent compound. For this compound, several theoretical strategies can be envisioned.

Rational Design of Derivatives for Controlled Release or Activation (Theoretical)

The goal of prodrug design is to create a derivative that is inactive but is converted to the active parent drug in vivo through enzymatic or chemical transformation. ijpcbs.com This can enhance properties such as solubility, stability, and targeted delivery. taylorfrancis.com

Theoretical Prodrug Strategies:

Ester and Amide Prodrugs: If a carboxylic acid or amine functionality were introduced to the indole ring of this compound, it could be converted into an ester or amide prodrug. These are common prodrug strategies as the ester or amide bond can be cleaved by ubiquitous esterases or amidases in the body to release the active drug. ijpcbs.com

Phosphate (B84403) Prodrugs: The introduction of a hydroxyl group would allow for the formation of a phosphate ester. This would significantly increase the water solubility of the compound, which could be advantageous for certain delivery methods. The phosphate group can be cleaved by alkaline phosphatases to release the parent compound.

Targeted Activation: A more sophisticated approach would involve designing a prodrug that is activated by an enzyme that is overexpressed in a specific tissue or disease state. For example, if the target is a tumor, a prodrug could be designed to be cleaved by an enzyme that is abundant in the tumor microenvironment.

Theoretical Metabolic Transformation Pathways of Related Analogs

Understanding the metabolism of a compound is crucial for predicting its efficacy and potential for toxicity. While the specific metabolic fate of this compound is unknown, the metabolism of simpler indole compounds provides a theoretical framework. The liver is the primary site of indole metabolism, involving enzymes such as cytochrome P450 (CYP) and sulfotransferases. frontiersin.orgresearchgate.net

Hypothetical Metabolic Pathways:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, most commonly at the C5 and C6 positions, by CYP enzymes. This is a primary phase I metabolic reaction.

N-Dealkylation: The bond between the indole nitrogen and the chloropropyl group could be cleaved, although this is generally a less common metabolic route for N-alkylindoles compared to ring hydroxylation.

Conjugation: The hydroxylated metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion. nih.gov

Side-Chain Oxidation: The chloropropyl side chain could also be a site for metabolic modification, such as oxidation.

A potential metabolic pathway for this compound can be conceptually outlined:

PhaseReaction TypePotential Metabolite
Phase IHydroxylation1-(3-Chloropropyl)-1H-indol-5-ol
Phase IHydroxylation1-(3-Chloropropyl)-1H-indol-6-ol
Phase IIGlucuronidation1-(3-Chloropropyl)-1H-indol-5-yl-glucuronide
Phase IISulfation1-(3-Chloropropyl)-1H-indol-6-yl-sulfate

This table represents a theoretical metabolic pathway based on the known metabolism of other indole derivatives.

Applications in Advanced Materials Science and Supramolecular Chemistry

1-(3-Chloropropyl)-1H-indole as a Monomer in Functional Polymer Synthesis

The development of functional polymers through the direct polymerization of monomers containing specific functionalities is a key area of materials chemistry. cmu.edu this compound is an ideal candidate for creating indole-based functional polymers. The indole (B1671886) nitrogen can be readily alkylated, and the chloropropyl group provides a reactive site for initiating or participating in polymerization reactions, or for post-polymerization modification. google.comnih.gov

Synthesis of Indole-Grafted Polymers and Copolymers

Indole-grafted polymers are materials where indole units are attached as side chains to a pre-existing polymer backbone. This approach combines the properties of the backbone (e.g., solubility, mechanical strength) with the unique electronic and optical functionalities of the indole moiety. The synthesis of such polymers often relies on the nucleophilicity of the indole nitrogen. researchgate.netmdpi.com

The reactive chloropropyl group of this compound makes it an excellent electrophile for N-alkylation reactions. researchgate.netmdpi.comrsc.orgnih.gov This allows for the straightforward grafting of the indole moiety onto polymers containing nucleophilic side groups, such as those with hydroxyl or amine functionalities. Alternatively, the chloro group can be converted into other functional groups (e.g., azide (B81097), methacrylate) to create a polymerizable monomer that can be copolymerized with other vinyl or acrylic monomers. This strategy allows for precise control over the density of indole groups along the polymer chain, thereby tuning the material's final properties.

Table 1: Methodologies for N-Alkylation of Indoles Relevant to Polymer Grafting

Catalyst/Reagent System Reaction Type Substrates Potential Application for Grafting
Phenyliodine bis(trifluoroacetate) (PIFA) Mediated Intramolecular Cyclization N-arylated and N-alkylated anilines Creating polyindoles from polymer backbones with aniline-type precursors. organic-chemistry.org
Copper Iodide / Potassium Hydroxide Reductive Cross-Coupling N-tosylhydrazones and indoles Grafting indole units onto polymers functionalized with tosylhydrazone groups. rsc.org
Palladium Complex / Chiral Ligand Intermolecular aza-Wacker Reaction Alkenols and indoles Attaching indole moieties to polymers with pendant alkene groups. nih.govnih.gov

Development of Indole-Based Conductive Polymers and Organic Electronic Materials

Intrinsically conducting polymers (ICPs) are organic materials that possess electrical conductivity, making them useful in a range of electronic applications. wikipedia.org Polyindoles are a class of ICPs that have garnered attention due to their high redox activity and good thermal stability. mdpi.comwikipedia.org The electrical and optical properties of these materials can be finely tuned through chemical synthesis and functionalization. chim.itwikipedia.org

Polymers derived from this compound are expected to contribute significantly to the field of organic electronics. The indole unit itself is an excellent electron-donating group, a property that is crucial for hole-transport materials used in organic light-emitting diodes (OLEDs) and for the active layer in organic solar cells. nih.goviaea.orgresearchgate.net By polymerizing monomers based on this compound, it is possible to create materials with an extended π-conjugated system, which is a prerequisite for electrical conductivity. wikipedia.org The conductivity of undoped conjugated polymers is typically low but can be increased by orders of magnitude through doping. wikipedia.org

Copolymerization of an indole-functionalized monomer with other electronically active monomers is a powerful strategy to create materials with tailored properties. nih.gov For instance, copolymers of indole and carbazole have been synthesized and shown to have lower oxidation potentials and optical band gaps compared to their respective homopolymers, making them promising for various electronic applications. nih.gov The properties of such copolymers are highly dependent on the substitution pattern and the nature of the comonomer.

Table 2: Properties of Selected Indole-Based Copolymers

Copolymer Electrical Conductivity (S/cm) Optical Band Gap (eV) Key Finding
Poly(indole-4-aminoquinaldine) 6 3.10 Copolymerization significantly increased conductivity compared to polyindole (0.01 S/cm). proquest.com
Poly[6-carbazolyl-indole] (P[6In-3Cz]) Higher than other isomers - Conductivity depends on the coupling position of the indole ring with carbazole. nih.gov

Supramolecular Assembly and Self-Organization Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecular subunits associating through non-covalent interactions. The indole ring is an excellent motif for designing self-assembling systems due to its planarity, aromatic character enabling π-π stacking, and the N-H group's ability to act as a hydrogen bond donor.

Design of Self-Assembling Indole Derivatives

The design of molecules that spontaneously organize into well-defined, functional nanostructures is a cornerstone of bottom-up nanotechnology. Indole derivatives are frequently used in this context, particularly in the design of self-assembling peptides and other organic molecules. The substitution at the N1 position, as in this compound, does not prevent these interactions and can be used to introduce additional functionalities or control the geometry of the final assembly.

Derivatives of this compound can be designed to self-assemble into various structures. For example, by replacing the chloro group with a hydrophilic head group (like a carboxylic acid or an ammonium salt) and attaching a hydrophobic tail, amphiphilic molecules can be created that form micelles or vesicles in aqueous solution. The indole core would reside at the interface, promoting ordered packing through π-stacking interactions.

Crystal Engineering and Intermolecular Interactions

Crystal engineering focuses on understanding and controlling the way molecules pack in the solid state. This knowledge is crucial for designing materials with specific properties, such as nonlinear optical response or specific mechanical characteristics. The packing of indole derivatives in crystals is governed by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking, and other van der Waals interactions.

Integration with Nanomaterials for Hybrid Systems

Hybrid nanomaterials, which combine inorganic nanoparticles with organic molecules or polymers, are of great interest because they synergistically merge the properties of both components. mdpi.comrsc.org The functionalization of nanoparticle surfaces is key to creating these hybrid systems. mdpi.com this compound is an excellent candidate for surface functionalization due to its reactive chloro group, which can readily undergo nucleophilic substitution reactions.

This allows for the covalent attachment of the indole moiety to the surface of various nanomaterials, including:

Silica Nanoparticles: The surface of silica nanoparticles is rich in silanol (Si-OH) groups. These can be functionalized with aminosilanes, such as (3-aminopropyl)triethoxysilane (APTES), introducing primary amine groups. mdpi.com These amine groups can then react with this compound to form a stable secondary amine linkage, effectively coating the nanoparticle with indole units.

Metal Nanoparticles (e.g., Gold, Iron Oxide): The surfaces of metal nanoparticles can be functionalized with molecules containing thiol or amine groups. mdpi.comresearchgate.net Similar to silica nanoparticles, an amine-functionalized surface can be reacted with this compound.

Carbon Nanotubes and Graphene: The surfaces of carbon nanomaterials can be oxidized to introduce carboxylic acid groups, which can then be converted to more reactive species or used to anchor other functional molecules for subsequent reaction with the chloropropyl indole.

The resulting indole-functionalized nanoparticles can have enhanced properties. For example, polyindole has been polymerized in situ with ferrite nanoparticles to create nanocomposites with enhanced microwave absorption and shielding properties. acs.org The indole coating can improve the dispersibility of nanoparticles in organic solvents or polymer matrices and can impart new electronic or optical functionalities to the inorganic core. nih.gov Such hybrid materials are being explored for applications in catalysis, sensing, and nanomedicine. nih.govresearchgate.netnih.gov

Surface Functionalization and Conjugation Strategies

The covalent immobilization of indole moieties onto surfaces is a key strategy for creating advanced materials with tailored properties for applications ranging from biosensors to specialized coatings. This compound is an ideal precursor for such applications due to the reactivity of its terminal chloro group. This group readily undergoes nucleophilic substitution reactions with surfaces that have been pre-functionalized with nucleophilic groups, leading to the formation of a stable, covalent bond.

The primary mechanism for attachment is the reaction of the electrophilic chloropropyl chain with nucleophiles such as amines (-NH2), thiols (-SH), or hydroxyl (-OH) groups present on a material's surface. This process effectively "grafts" the indole molecule onto the substrate. For instance, inorganic surfaces like silica or metal oxides can be functionalized with aminosilanes (e.g., (3-Aminopropyl)triethoxysilane) to introduce primary amine groups. Similarly, gold surfaces are commonly modified using thiol-terminated alkanes. The subsequent reaction with this compound anchors the indole unit via a robust alkyl chain. This covalent linkage ensures the long-term stability and functionality of the modified surface, preventing leaching of the active molecule, which can be a problem with materials based on weaker interactions nih.gov. The versatility of this approach allows for the modification of diverse materials, including nanoparticles, polymers, and inorganic oxides mdpi.comgoogle.com.

The research findings below illustrate common strategies for surface modification that are directly applicable to this compound.

Substrate MaterialSurface Functional GroupCovalent Bond FormedPotential Application of Indole-Functionalized Surface
Silica (SiO₂) / Glass Amine (-NH₂) via aminosilanizationC-N (Amine)Biosensors, Chromatographic stationary phases
Gold (Au) Thiol (-SH) via self-assembled monolayers (SAMs)C-S (Thioether)Electrochemical sensors, Molecular electronics
Polymeric Membranes Hydroxyl (-OH) or Amine (-NH₂)C-O (Ether) or C-N (Amine)Antifouling surfaces, Biocompatible coatings
Halloysite Nanotubes Surface Hydroxyls (Al-OH, Si-OH)Si-O-C (via silane linker)Nanocomposites, Controlled release systems mdpi.com

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic molecules with the structural integrity and physical characteristics of inorganic frameworks on a molecular scale. This compound serves as a valuable organic precursor for creating such materials, where the indole unit can introduce properties like fluorescence, UV absorption, or biological activity into a robust inorganic matrix like silica (SiO₂) or titania (TiO₂).

The integration of this compound into an inorganic network can be achieved primarily through two synthetic routes:

Grafting To Approach: In this method, the inorganic material (e.g., silica nanoparticles) is synthesized first and then its surface is functionalized with nucleophilic groups. Subsequently, this compound is reacted with these groups to be covalently attached to the surface of the pre-formed material.

Co-condensation (Sol-Gel) Approach: This is a one-pot method where an organosilane, created from this compound, is mixed with a bulk inorganic precursor like tetraethoxysilane (TEOS). For example, the chloropropyl group can first react with an aminosilane, such as (3-Aminopropyl)triethoxysilane, to form a new, more complex silane precursor bearing the indole moiety. This new molecule is then mixed with TEOS and subjected to hydrolysis and condensation. The process results in the indole unit being homogeneously distributed and covalently integrated within the resulting three-dimensional silica network. This method has been effectively used to create organically modified silica (ORMOSIL) with tailored properties researchgate.net.

These hybrid materials exhibit a combination of properties not available in the individual components. For example, indole-doped silica could be used to create solid-state fluorescent sensors or UV-protective coatings. The immobilization of the indole moiety within the rigid inorganic matrix can also enhance its photophysical properties, such as its fluorescence lifetime, by reducing non-radiative decay pathways lodz.pl.

The table below outlines potential hybrid materials synthesized using this compound.

Inorganic ComponentOrganic PrecursorSynthetic MethodKey Properties of Hybrid MaterialPotential Application
Silica (SiO₂) network This compoundSol-Gel Co-condensationHigh thermal stability, Tunable porosity, FluorescenceOptical sensors, UV-protective films
Titania (TiO₂) nanoparticles This compoundSurface GraftingPhotocatalytic activity, UV absorptionSelf-cleaning surfaces, Sunscreens
Zirconia (ZrO₂) matrix This compoundSol-Gel Co-condensationHigh refractive index, Chemical resistanceHigh-performance coatings, Dental composites
Layered Clay (e.g., Montmorillonite) This compoundIntercalation / GraftingEnhanced mechanical strength, Barrier propertiesPolymer nanocomposites, Flame retardants

Advanced Analytical Methodologies for Compound Detection and Characterization

Sophisticated Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical workflow for 1-(3-Chloropropyl)-1H-indole, providing the necessary separation from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate separation and quantification. actascientific.comresearchgate.net A typical method development strategy would involve screening different stationary phases, mobile phase compositions, and detector wavelengths. semanticscholar.orgdiva-portal.org

A reversed-phase approach is commonly the most suitable for indole (B1671886) derivatives. cetjournal.it The selection of the HPLC column is a critical first step, with C18 columns being a popular choice due to their versatility. semanticscholar.orgsigmaaldrich.com The mobile phase often consists of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. semanticscholar.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. semanticscholar.org UV detection is a common choice for HPLC analysis, with the wavelength selected based on the maximum absorbance of this compound. actascientific.com

Once developed, the HPLC method must be validated according to ICH guidelines to ensure its reliability. actascientific.comsemanticscholar.org Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of Indole Derivatives | Parameter | Condition | |---|---| | Column | C18, 4.6 x 250 mm, 5 µm | | Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 15 | 80 | | | 20 | 80 | | | 22 | 20 | | | 25 | 20 | | Flow Rate | 1.0 mL/min | | Detection | UV at 280 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |

This table represents a typical starting point for method development for a compound like this compound, based on methods for related structures.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com While this compound may have limited volatility, GC analysis can be performed, potentially after derivatization to increase its volatility and thermal stability. nih.gov Derivatization can also improve the chromatographic peak shape and detection sensitivity. nih.gov

For trace analysis, a highly sensitive detector is required. Common detectors used in the GC analysis of nitrogen-containing compounds include the Nitrogen-Phosphorus Detector (NPD) and the Flame Ionization Detector (FID). mdpi.com However, for the highest sensitivity and selectivity, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. mdpi.comnih.gov The sample is typically injected into a heated inlet, vaporized, and carried by an inert gas (like helium) through a capillary column where separation occurs based on the compound's boiling point and interaction with the stationary phase. nih.gov

Table 2: Representative GC Method Parameters for Analysis of Indole Analogs

Parameter Condition
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)

| Injection Mode | Splitless |

This table provides an example of GC conditions that could be adapted for the analysis of this compound.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and precise quantification of this compound. asdlib.orgspringernature.comnih.govchemijournal.com

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. researchgate.net As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its positive identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. nih.gov

LC-MS is a highly versatile and powerful technique that couples high-performance liquid chromatography with mass spectrometry. rsc.org It is particularly useful for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. arabjchem.org The eluent from the HPLC column is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions in the gas phase. asdlib.org LC-MS can provide both molecular weight information and structural data from fragmentation patterns, making it a powerful tool for both qualitative and quantitative analysis. abo.fi A highly sensitive and selective LC-MS/MS method can be developed for the quantification of trace levels of related impurities. arabjchem.orgresearchgate.net

Electrochemical Analysis and Redox Behavior

Electrochemical methods offer a complementary approach to chromatographic techniques for the analysis of this compound. These techniques are based on the measurement of electrical signals (such as current or potential) that are generated during an electrochemical reaction involving the analyte.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to study the redox properties of a substance in solution. ossila.comsciepub.com In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured. ossila.com For an electroactive species like an indole derivative, this can induce oxidation or reduction reactions. nih.gov

The cyclic voltammogram, a plot of current versus potential, provides valuable information about the thermodynamics of the redox processes. ossila.com For this compound, CV can be used to determine its oxidation potential. The indole nucleus is known to be susceptible to electrochemical oxidation. nlc-bnc.ca The position of the anodic peak in the voltammogram corresponds to the oxidation potential of the compound. The shape of the voltammogram can also indicate the reversibility of the redox reaction. nih.gov Many indole derivatives exhibit irreversible oxidation processes, which is often associated with fouling of the electrode surface. nlc-bnc.ca

Development of Electrochemical Sensors

The development of electrochemical sensors for the detection of specific compounds is a rapidly growing field. rsc.orgmdpi.comrsc.orgresearchgate.net These sensors offer the potential for rapid, sensitive, and low-cost analysis. An electrochemical sensor for this compound could be developed based on its electrochemical oxidation.

The sensor would typically consist of a modified electrode. The modification could involve the use of nanomaterials or molecularly imprinted polymers to enhance the sensitivity and selectivity of the sensor towards the target analyte. nih.gov When the sensor is exposed to a sample containing this compound, the compound would undergo an electrochemical reaction at the electrode surface, generating a measurable electrical signal. The magnitude of this signal would be proportional to the concentration of the analyte in the sample.

Spectrophotometric and Fluorometric Quantification

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of substances in solution. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. sim4t.comuomustansiriyah.edu.iq For a given substance, the relationship is described by the equation A = εcl, where A is the absorbance, ε is the molar extinction coefficient (a measure of how strongly the substance absorbs light at a particular wavelength), c is the concentration, and l is the path length of the cuvette. uomustansiriyah.edu.iq

In the context of indole and its derivatives, UV-Vis spectrophotometry can be employed to determine their concentration in a sample. sim4t.com The indole molecule contains a chromophore, the aromatic indole ring system, which absorbs ultraviolet light. The UV spectrum of indole exhibits distinct absorption bands that can be used for quantification. By measuring the absorbance of a solution at a specific wavelength, typically at the absorption maximum (λmax) where sensitivity is highest, the concentration of the indole derivative can be calculated using a calibration curve prepared from standard solutions of known concentrations. sim4t.cominflibnet.ac.in The choice of solvent is important as it can influence the position and intensity of the absorption bands. core.ac.uk

Table 1: Representative UV-Vis Absorption Data for Indole
ParameterValueReference
Typical Absorption Maxima (λmax)~270-290 nm nih.gov
Molar Extinction Coefficient (ε) at λmax~5000-6000 M-1cm-1 nih.gov
SolventCyclohexane/Water nih.gov

Fluorometric Methods for High Sensitivity Detection

Fluorometric methods, or fluorescence spectroscopy, offer a highly sensitive approach for the detection and quantification of fluorescent compounds like indole and its derivatives. sjp.ac.lktind.io Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. In fluorescence spectroscopy, a molecule is excited by light of a specific wavelength (excitation wavelength), and the emitted light at a longer wavelength (emission wavelength) is detected. instras.com The intensity of the emitted fluorescence is typically directly proportional to the concentration of the fluorophore, making it a powerful quantitative tool. researchgate.net

Indole derivatives are intrinsically fluorescent due to their electron-rich aromatic ring system. sjp.ac.lknih.gov This inherent fluorescence allows for their detection at very low concentrations, often in the nanomolar range or even lower, providing a significant advantage in sensitivity over absorption-based methods. spectroscopyonline.comnih.gov The fluorescence properties, including the excitation and emission maxima and the fluorescence intensity, can be influenced by the molecular structure and the local environment, such as solvent polarity and pH. nih.govacs.org This sensitivity to the environment can also be exploited to probe the interactions of indole-containing molecules in complex systems. The development of specific fluorescent probes based on the indole scaffold allows for the selective detection of various analytes with high sensitivity. nih.gov

Table 2: Representative Fluorescence Data for Indole
ParameterValueReference
Typical Excitation Maximum (λex)~274 nm aatbio.com
Typical Emission Maximum (λem)~332-350 nm nih.govaatbio.com
Stokes Shift~58 nm aatbio.com
Common SolventsCyclohexane, Ethanol, Water core.ac.uk

Future Research Directions and Interdisciplinary Prospects

Emerging Synthetic Strategies and Reaction Innovations

The synthesis of indole (B1671886) scaffolds and their subsequent functionalization remains a vibrant area of chemical research. novapublishers.com Future efforts are likely to focus on the development of more efficient, selective, and sustainable synthetic methodologies.

Key Areas of Innovation:

Green Chemistry Approaches: Conventional methods for indole synthesis are increasingly being replaced by greener alternatives that utilize ionic liquids, water as a solvent, solid acid catalysts, and microwave irradiation. openmedicinalchemistryjournal.com These methods aim to reduce the environmental impact by minimizing the use of hazardous reagents and solvents. openmedicinalchemistryjournal.com

Catalyst Development: The use of novel catalysts, such as nanoparticles and reusable solid acids like Cellulose Sulfuric Acid (CSA), is gaining traction for the synthesis of indole derivatives under solvent-free conditions. openmedicinalchemistryjournal.com

N-Alkylation Techniques: While traditional N-alkylation methods exist, there is a continuous drive to develop improved processes. google.com Innovations in this area could lead to more efficient and selective synthesis of compounds like "1-(3-Chloropropyl)-1H-indole." Research into dearomatization-rearomatization strategies for the reductive cross-coupling of indoles with ketones in water presents a promising avenue. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the indole core. Recent advancements in transition metal-catalyzed C-H activation are enabling the regioselective introduction of various functional groups, which was previously a significant challenge. researchgate.netfrancis-press.com

Table 1: Emerging Synthetic Methodologies for Indole Derivatives

MethodologyDescriptionPotential Advantages
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reaction rates. openmedicinalchemistryjournal.comFaster reaction times, higher yields, and often milder reaction conditions.
Ultrasound IrradiationEmploys ultrasonic waves to enhance chemical reactivity. researchgate.netImproved yields and reaction rates, particularly in heterogeneous systems.
Flow ChemistryConducts reactions in a continuous flowing stream rather than a batch reactor.Enhanced safety, better control over reaction parameters, and easier scalability.
Photoredox CatalysisUses light to initiate catalytic cycles for bond formation.Access to novel reaction pathways and mild reaction conditions.

Advanced Computational and Data-Driven Approaches in Indole Research

Computational chemistry and data-driven methods are becoming indispensable tools in the study and development of indole compounds. indexcopernicus.com These approaches offer valuable insights into molecular properties and reaction mechanisms, accelerating the discovery of new derivatives with desired functionalities.

In Silico Modeling: Techniques such as Density Functional Theory (DFT) and molecular docking are employed to predict the electronic properties, reactivity, and biological activity of indole derivatives. mdpi.comresearchgate.net This allows for the rational design of new compounds and the elucidation of their mechanisms of action at a molecular level. mdpi.com

Machine Learning: Machine learning algorithms are being used to predict the outcomes of chemical reactions, such as the energy barriers and selectivity of C-H activation in indoles. francis-press.comfrancis-press.com By training models on large datasets of experimental results, researchers can screen for optimal reaction conditions and identify promising synthetic routes. francis-press.comfrancis-press.com

Pharmacokinetic Profiling: Computational tools like SwissADME are utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel indole derivatives. indexcopernicus.com This early-stage assessment helps in identifying candidates with favorable drug-like properties. indexcopernicus.com

Table 2: Computational and Data-Driven Tools in Indole Research

Tool/ApproachApplicationBenefit
Density Functional Theory (DFT)Calculation of electronic structure and properties. mdpi.comProvides insights into reactivity, stability, and spectroscopic characteristics.
Molecular DockingPredicting the binding orientation of a molecule to a target protein. nih.govAids in structure-based drug design and understanding biological activity.
Machine Learning AlgorithmsPredicting reaction outcomes and biological activities. francis-press.comfrancis-press.comAccelerates the discovery process by prioritizing experiments.
ADMET Prediction ToolsIn silico evaluation of pharmacokinetic properties. indexcopernicus.comEarly identification of compounds with poor drug-like profiles, reducing late-stage failures.

Novel Applications in Interdisciplinary Scientific Domains

The unique chemical structure of the indole nucleus makes its derivatives, including "this compound," valuable scaffolds for applications beyond traditional medicinal chemistry.

Materials Science: The electron-rich nature of the indole ring makes it an interesting building block for organic electronic materials. researchgate.net Indole-containing polymers and small molecules could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Chemical Biology: Functionalized indoles can be designed as chemical probes to study biological processes. The chloropropyl group in "this compound" can act as a reactive handle for covalent modification of biological targets, enabling the study of protein function and the identification of new drug targets.

Supramolecular Chemistry: The planar structure of the indole ring allows it to participate in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. This could lead to the development of novel gels, liquid crystals, and other organized molecular assemblies.

Agrochemicals: Indole derivatives have shown promise as pesticides. nih.gov Further research could lead to the development of new and more effective agrochemicals for crop protection.

Addressing Challenges and Opportunities in Indole Compound Research

Despite significant progress, several challenges remain in the field of indole chemistry. Addressing these challenges will open up new opportunities for discovery and innovation.

Challenges:

Regioselectivity: Achieving precise control over the position of functionalization on the indole ring is often difficult. researchgate.net Developing new synthetic methods with high regioselectivity is a key challenge.

Scalability: Many novel synthetic methods for indole derivatives are developed on a small scale. Ensuring that these methods are scalable for industrial applications is crucial. scienmag.com

Understanding Biological Mechanisms: While many indole derivatives exhibit interesting biological activities, their precise mechanisms of action are often not fully understood. nih.gov

Opportunities:

Drug Discovery: The indole scaffold is a "privileged" structure in medicinal chemistry, and there is immense potential for the discovery of new drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govmdpi.com

Development of New Materials: The unique photophysical and electronic properties of indole derivatives can be harnessed to create novel materials with tailored functionalities.

Sustainable Chemistry: The development of greener and more sustainable methods for the synthesis of indole compounds presents a significant opportunity to reduce the environmental footprint of chemical manufacturing. openmedicinalchemistryjournal.com

Q & A

Q. How are computational methods integrated into the design of novel this compound-based ligands for neurotransmitter receptors?

  • Answer :
  • QSAR models : Predict logD and pKa to optimize blood-brain barrier penetration .
  • Molecular dynamics : Simulate ligand-receptor binding (e.g., dopamine D2) to refine substituent steric/electronic profiles .

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